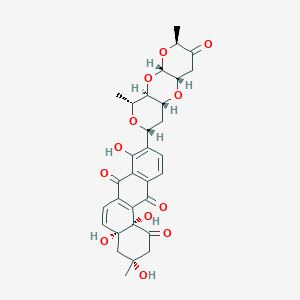![molecular formula C12H15NO3 B1473831 (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol CAS No. 1822814-05-0](/img/structure/B1473831.png)
(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing compounds related to "(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol", focusing on their crystal structure and physicochemical properties. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR, mass spectrometry, and X-ray diffraction. These compounds were further analyzed using density functional theory (DFT) to investigate their molecular electrostatic potential and frontier molecular orbitals, revealing some of their physicochemical properties (Huang et al., 2021).
Heterogeneously Catalysed Condensations
Deutsch et al. (2007) explored the acid-catalysed condensation of glycerol with benzaldehyde, formaldehyde, and acetone to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as precursors for 1,3-propanediol derivatives, highlighting their potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Molecular Aggregation and Physicochemical Studies
Matwijczuk et al. (2016) conducted spectroscopic studies on derivatives of the compound , focusing on the effects of molecular aggregation induced by changes in compound concentration. These studies shed light on how the structure of substituent groups affects molecule aggregation interactions, which could be crucial for understanding the behavior of such compounds in various solvents (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Novel Antiviral Agents
Galal et al. (2010) synthesized novel benzofuran-transition metal complexes, evaluating their HIV inhibitory activity. Their study revealed that these compounds, related to the chemical structure , exhibit potent antiviral properties, surpassing those of some standard drugs in use, thus highlighting their potential in medicinal chemistry (Galal, Abd El-All, Hegab, Magd-El-Din, Youssef, & El-Diwani, 2010).
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-6-9-4-13-5-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOHMZSASUOXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)











![4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline](/img/structure/B1473770.png)
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)